molecular formula C9H9N3S B1341322 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 898651-92-8

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1341322
CAS No.: 898651-92-8
M. Wt: 191.26 g/mol
InChI Key: UBWGQGWNNMMYIW-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenyl group and an amine group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, “5-Amino-3-(4-methylphenyl)pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiadiazole derivatives have been gaining attention in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring system.

    Thiazole Derivatives: Compounds with a thiazole ring system.

Uniqueness

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine is unique due to the specific substitution pattern on the thiadiazole ring, which can impart distinct chemical and biological properties. Its 4-methylphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWGQGWNNMMYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588662
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898651-92-8
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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